molecular formula C11H18N4O5 B14006531 N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide CAS No. 81892-66-2

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide

Cat. No.: B14006531
CAS No.: 81892-66-2
M. Wt: 286.28 g/mol
InChI Key: JKQPSNAIPWLHSV-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide: is a synthetic organic compound that features both hydroxypropyl and nitroimidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitroimidazole and 2-chloropropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydroxypropyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Reduction: The major product of reduction would be the corresponding amine derivative.

    Substitution: The major products would depend on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting hypoxic tumor cells.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide would depend on its specific application:

    Antimicrobial Activity: The nitroimidazole group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.

    Anticancer Activity: The compound may target hypoxic tumor cells, which are resistant to conventional therapies, by exploiting the unique metabolic environment of these cells.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole compound used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

Uniqueness

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to its dual hydroxypropyl groups, which may confer additional solubility and reactivity properties compared to other nitroimidazole compounds.

Properties

CAS No.

81892-66-2

Molecular Formula

C11H18N4O5

Molecular Weight

286.28 g/mol

IUPAC Name

N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C11H18N4O5/c1-8(16)5-14(6-9(2)17)10(18)7-13-4-3-12-11(13)15(19)20/h3-4,8-9,16-17H,5-7H2,1-2H3

InChI Key

JKQPSNAIPWLHSV-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C(=O)CN1C=CN=C1[N+](=O)[O-])O

Origin of Product

United States

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